2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
Description
2-Phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a pyrrolidine group and a phenyl-triazole-carboxamide side chain. The compound’s crystallographic data, if available, would typically be resolved using programs like SHELXL, a gold-standard tool for small-molecule refinement . Its synthesis likely involves multi-step organic reactions, including click chemistry for triazole formation and palladium-catalyzed cross-couplings for pyridazine functionalization.
Properties
IUPAC Name |
2-phenyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c29-19(15-12-21-28(24-15)14-6-2-1-3-7-14)20-13-18-23-22-16-8-9-17(25-27(16)18)26-10-4-5-11-26/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUITQQXJCVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Triazole Formation: The triazole ring is often introduced via a cyclization reaction involving an azide and an alkyne, typically under copper-catalyzed conditions (CuAAC).
Pyrrolidine Introduction: The pyrrolidine ring can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide has been investigated for various scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including its potential anti-cancer and anti-inflammatory properties.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting downstream biological processes.
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Triazole-Pyridazine Core : The fused triazolopyridazine system enhances planar rigidity, improving target binding affinity. Analog substitutions at the 6-position (e.g., methoxy vs. pyrrolidine) alter steric and electronic interactions, as resolved via SHELX-refined crystallography .
- Pyrrolidine Substituent : The pyrrolidine group in the target compound increases metabolic stability compared to pyridine-containing analogs, reducing susceptibility to oxidative degradation.
Biological Activity
The compound 2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide represents a novel class of triazole derivatives with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by multiple heterocycles, which are known to contribute to biological activity. The key structural components include:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyridazine moiety : A six-membered ring that enhances the compound's interaction with biological targets.
- Carboxamide group : Imparts solubility and potential for hydrogen bonding with biological macromolecules.
Inhibition of Kinases
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various kinases. Specifically:
- c-Met kinase inhibition : Compounds in this class have shown promising results in inhibiting c-Met kinase activity, which is implicated in cancer progression. For instance, a related triazolo-pyridazine derivative exhibited an IC50 value of 0.090 μM against c-Met kinase .
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that this compound exhibits moderate to high cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
| LO2 | Not Detected |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells .
The mechanism through which this compound exerts its biological effects involves:
- Induction of Apoptosis : Studies indicate that the compound can induce late apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been observed that treatment with this compound can cause G0/G1 phase arrest in A549 cells, indicating a disruption in the cell cycle necessary for proliferation .
Case Studies
A recent study highlighted the synthesis and biological evaluation of a series of triazolo-pyridazine derivatives. Among these derivatives, one compound (designated as 12e ) was particularly notable for its potent activity against multiple cancer cell lines and its comparable efficacy to existing treatments such as Foretinib .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound?
- Methodological Answer : Synthesis optimization should prioritize regioselectivity due to the triazolo-pyridazine core and triazole-carboxamide linkage. Use a stepwise approach:
- Step 1 : Assemble the triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with dichloropyridazines under reflux in acetonitrile .
- Step 2 : Introduce the pyrrolidine substituent at the 6-position via nucleophilic substitution (e.g., using pyrrolidine in DMF at 80°C) .
- Step 3 : Couple the triazole-carboxamide moiety using carbodiimide-mediated amidation (EDC/HOBt) under inert conditions to minimize hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Verify triazole proton signals at δ 8.1–8.3 ppm and pyridazine protons at δ 7.4–7.6 ppm. Carboxamide carbonyls should appear at ~168–170 ppm in 13C NMR .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- IR Spectroscopy : Validate carboxamide C=O stretching at ~1650–1680 cm⁻¹ and triazole C-N stretching at ~1450 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the triazole-carboxamide as a hydrogen-bond donor. Focus on binding energy (ΔG ≤ -8 kcal/mol) and pose validation via RMSD clustering .
- Step 2 : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for substituent optimization (e.g., electron-deficient pyridazine enhances π-π stacking) .
- Case Study : Analogous compounds (e.g., imidazo[1,2-b]pyridazines) showed improved bioactivity when the pyrrolidine group was replaced with piperazine, as predicted by increased polar surface area .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Methodological Answer :
- Experimental Design :
- Solubility : Use a shake-flask method with HPLC quantification in buffers (pH 1–7.4) and co-solvents (DMSO ≤1%). For low solubility (<10 µM), consider salt formation (e.g., hydrochloride) .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and compare with in vivo PK data. If discrepancies arise (e.g., high permeability but low oral AUC), investigate efflux transporter interactions (e.g., P-gp inhibition assays) .
- Data Interpretation : Contradictions may arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via PXRD and DSC .
Q. How to design a robust SAR study for kinase inhibition?
- Methodological Answer :
- Core Modifications :
- Replace pyrrolidine with spirocyclic amines (e.g., azetidine) to reduce off-target toxicity .
- Introduce halogen substituents (F, Cl) on the phenyl ring to enhance target binding (see Ki values for fluorinated analogs in ).
- Assay Protocol :
- Use recombinant kinase assays (e.g., TR-FRET) at ATP concentrations near Km.
- Validate hits in cell-based assays (IC50 ≤ 100 nM) with counter-screening against related kinases (e.g., CDK2 vs. CDK4) .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis, and how are they addressed?
- Key Issues :
- Regioselectivity Loss : Occurs during triazole formation at scale. Mitigate via slow reagent addition and controlled temperature (±2°C) .
- Carboxamide Hydrolysis : Use anhydrous solvents (e.g., THF over DMF) and minimize reaction time .
Q. How to validate target engagement in cellular models?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
